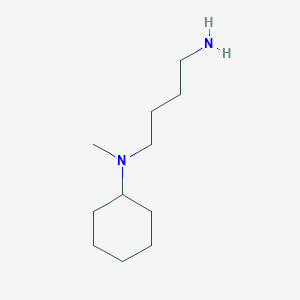
N'-cyclohexyl-N'-methylbutane-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-cyclohexyl-N'-methylbutane-1,4-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of a cyclohexyl group and a methyl group attached to the nitrogen atoms of a 1,4-butanediamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N'-cyclohexyl-N'-methylbutane-1,4-diamine typically involves the reaction of cyclohexylamine with 1,4-dibromobutane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the carbon atom bonded to the bromine, resulting in the formation of the desired diamine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N'-cyclohexyl-N'-methylbutane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted diamines depending on the nucleophile used.
Applications De Recherche Scientifique
N'-cyclohexyl-N'-methylbutane-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers and resins, where it acts as a curing agent or cross-linking agent.
Mécanisme D'action
The mechanism of action of N'-cyclohexyl-N'-methylbutane-1,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The cyclohexyl and methyl groups provide steric hindrance, which can influence the binding affinity and specificity of the compound. The diamine backbone allows for the formation of hydrogen bonds and other non-covalent interactions, which are crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-cyclohexyl-N1-phenyl-1,4-butanediamine: Similar structure but with a phenyl group instead of a methyl group.
N1-cyclohexyl-N1-ethyl-1,4-butanediamine: Similar structure but with an ethyl group instead of a methyl group.
N1-cyclohexyl-N1-propyl-1,4-butanediamine: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
N'-cyclohexyl-N'-methylbutane-1,4-diamine is unique due to the presence of the methyl group, which provides distinct steric and electronic properties compared to its analogs. This can result in different reactivity and selectivity in chemical reactions, as well as varying biological activities.
Propriétés
Formule moléculaire |
C11H24N2 |
|---|---|
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
N'-cyclohexyl-N'-methylbutane-1,4-diamine |
InChI |
InChI=1S/C11H24N2/c1-13(10-6-5-9-12)11-7-3-2-4-8-11/h11H,2-10,12H2,1H3 |
Clé InChI |
LRXOKPBAYQVONA-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCCN)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















